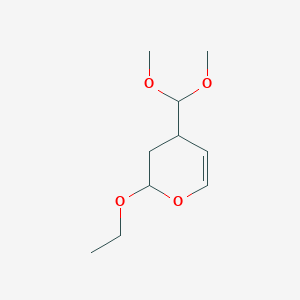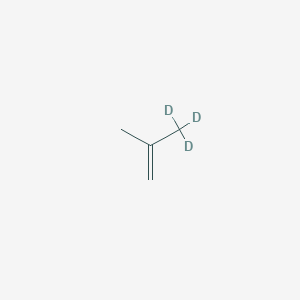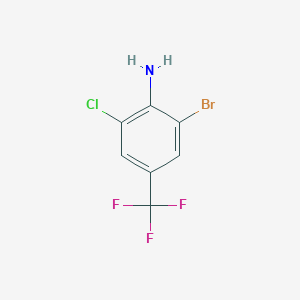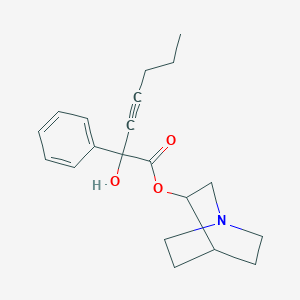
3-Quinuclidyl phenyl(1-pentynyl)glycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinuclidyl phenyl(1-pentynyl)glycolate, also known as QNB, is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent antagonist of muscarinic acetylcholine receptors that are involved in various physiological processes, including regulation of heart rate, smooth muscle contraction, and glandular secretion. QNB has been extensively studied for its chemical properties and biological effects, making it a valuable tool for scientific research.
作用机制
3-Quinuclidyl phenyl(1-pentynyl)glycolate exerts its pharmacological effects by binding to muscarinic acetylcholine receptors and blocking the action of acetylcholine, the endogenous ligand. This results in the inhibition of various physiological responses that are mediated by these receptors, including smooth muscle contraction, glandular secretion, and heart rate regulation. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has a high affinity for muscarinic receptors and is considered a non-selective antagonist, meaning it can bind to all subtypes of muscarinic receptors.
生化和生理效应
3-Quinuclidyl phenyl(1-pentynyl)glycolate has been shown to have a wide range of biochemical and physiological effects, including inhibition of bronchoconstriction, reduction of gastric acid secretion, and inhibition of salivary gland secretion. It has also been shown to have antispasmodic effects on smooth muscle, making it a potential therapeutic agent for gastrointestinal disorders. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has been used to study the effects of muscarinic receptor antagonists on the central nervous system, including the potential use of these compounds in the treatment of Parkinson's disease and other neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 3-Quinuclidyl phenyl(1-pentynyl)glycolate in laboratory experiments is its high potency and selectivity for muscarinic receptors, making it a valuable tool for studying the effects of these receptors on various physiological processes. However, one limitation of using 3-Quinuclidyl phenyl(1-pentynyl)glycolate is its non-selective nature, which can make it difficult to determine the specific effects of individual muscarinic receptor subtypes. Additionally, 3-Quinuclidyl phenyl(1-pentynyl)glycolate has a short half-life in vivo, which can limit its usefulness in long-term studies.
未来方向
There are several future directions for research on 3-Quinuclidyl phenyl(1-pentynyl)glycolate and its potential therapeutic applications. One area of interest is the development of more selective muscarinic receptor antagonists that can target specific receptor subtypes and avoid the non-specific effects of 3-Quinuclidyl phenyl(1-pentynyl)glycolate. Another area of interest is the use of muscarinic receptor antagonists in the treatment of neurological disorders, such as Parkinson's disease, where they may have a neuroprotective effect. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-Quinuclidyl phenyl(1-pentynyl)glycolate and its potential applications in various disease states.
合成方法
The synthesis of 3-Quinuclidyl phenyl(1-pentynyl)glycolate involves the reaction of quinuclidine with phenylacetic acid, followed by the esterification of the resulting product with 1-pentyn-1-ol. The final product is obtained after purification and characterization using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
3-Quinuclidyl phenyl(1-pentynyl)glycolate has been widely used in scientific research to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological conditions. It has been shown to be a potent inhibitor of acetylcholine-induced responses in various tissues, including the heart, lung, and gastrointestinal tract. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has also been used to study the effects of muscarinic receptor antagonists on the central nervous system and their potential therapeutic applications in neurological disorders.
属性
CAS 编号 |
101711-11-9 |
|---|---|
产品名称 |
3-Quinuclidyl phenyl(1-pentynyl)glycolate |
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C20H25NO3/c1-2-3-7-12-20(23,17-8-5-4-6-9-17)19(22)24-18-15-21-13-10-16(18)11-14-21/h4-6,8-9,16,18,23H,2-3,10-11,13-15H2,1H3 |
InChI 键 |
YNSMYWAXUANYJM-UHFFFAOYSA-N |
SMILES |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
规范 SMILES |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
同义词 |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2-phenyl-hept-3-ynoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



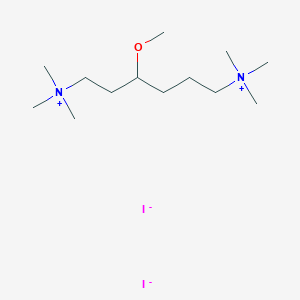
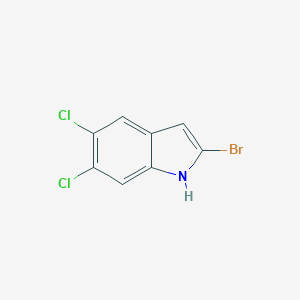
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

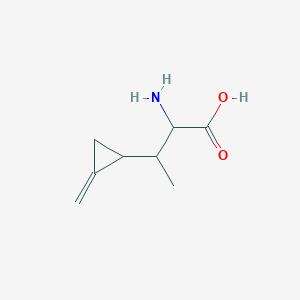

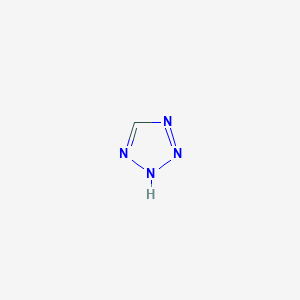

![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

